2,8-Dioxaspiro[4.5]decane-1,3-dione
Overview
Description
2,8-Dioxaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C8H10O4 . It is an off-white solid that is stored at room temperature . The InChI code for this compound is 1S/C8H10O4/c9-6-5-8(7(10)12-6)1-3-11-4-2-8/h1-5H2 .
Synthesis Analysis
The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The molecular weight of 2,8-Dioxaspiro[4.5]decane-1,3-dione is 170.16 . The InChI key for this compound is BPLDSHSHEFQZPP-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione is involved in various chemical reactions. For instance, it is used in the synthesis of spirooxindoles . It also plays a role in the synthesis of spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione .Physical And Chemical Properties Analysis
2,8-Dioxaspiro[4.5]decane-1,3-dione is an off-white solid . It has a melting point of 105-107 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Crystal Structure and Design
Two novel compounds fused with a 3,4,5-trimethoxybenzyl group and a 6,10-dioxaspiro group were synthesized, showcasing the application of 2,8-Dioxaspiro[4.5]decane-1,3-dione in designing new chemical structures. These compounds, exhibiting distinct crystal systems and forming three-dimensional network structures via hydrogen bonding, highlight the chemical versatility and potential for creating novel materials or pharmaceuticals (Zeng, Wang, & Jiang, 2018).
Synthesis and Crystallography
Further studies involved the synthesis and crystallographic analysis of two new oxaspirocyclic compounds, which included the dioxaspiro group. These compounds' structures were determined through X-ray crystallography, and their molecular interactions were analyzed, providing insights into their potential applications in material science and molecular engineering (Jiang & Zeng, 2016).
Cholinergic Agent Development
A series of spirooxazolidine-2,4-dione derivatives related to 2,8-Dioxaspiro[4.5]decane-1,3-dione were synthesized and evaluated as cholinergic agents. These compounds demonstrated affinity for cortical M1 receptors and exhibited antiamnesic effects, highlighting their potential in designing new drugs for neurological conditions (Tsukamoto et al., 1993).
Muscarinic Agonist Synthesis
Another research focus was on synthesizing and testing a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones for their muscarinic receptor binding affinity and agonistic activities. This work contributes to the understanding of muscarinic agonists, which are crucial in treating various disorders related to the central nervous system (Ishihara et al., 1992).
Enantiomerically Pure Compounds
Research into synthesizing enantiomerically pure dioxaspirocyclic compounds from propargylic and homopropargylic alcohols showcases the application of 2,8-Dioxaspiro[4.5]decane-1,3-dione in creating specific stereochemical structures. This is significant in the pharmaceutical industry, where the stereochemistry of drug molecules can affect their efficacy and safety (Schwartz et al., 2005).
Antimicrobial Applications
A study on N-halamine-coated cotton using a precursor related to 2,8-Dioxaspiro[4.5]decane-1,3-dione demonstrated potential antimicrobial and detoxification applications. This research highlights the compound's utility in developing materials with integrated antimicrobial properties, which can be useful in healthcare and environmental decontamination (Ren et al., 2009).
Safety And Hazards
The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The compound 2,8-Dioxaspiro[4.5]decane-1,3-dione and its derivatives have potential applications in various fields. For instance, they have been described as selective TYK2/JAK1 inhibitors . They have also been used in the synthesis of spiro derivatives, which have attracted growing attention because of their optical applications .
properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-8(7(10)12-6)1-3-11-4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDSHSHEFQZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656234 | |
Record name | 2,8-Dioxaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dioxaspiro[4.5]decane-1,3-dione | |
CAS RN |
5270-49-5 | |
Record name | 2,8-Dioxaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-dioxaspiro[4.5]decane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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